molecular formula C12H18BrNO B13290643 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13290643
M. Wt: 272.18 g/mol
InChI Key: OHUNMVLQDFBGLL-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol (CAS RN: 1545442-64-5) is a chemical compound with the molecular formula C 12 H 18 BrNO and a molecular weight of 272.19 g/mol . This building block features both an amino alcohol moiety and a bromoaryl group, making it a versatile intermediate in synthetic organic chemistry . The bromine atom on the aromatic ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. Simultaneously, the amino alcohol functional group can act as a ligand for metals or be incorporated into more complex molecular structures, including pharmaceuticals and agrochemicals. Researchers can utilize this compound in the development of novel chemical entities, particularly in constructing molecules that require a specific spatial orientation of nitrogen and oxygen donors. Its structure is reminiscent of scaffolds used in medicinal chemistry, suggesting potential application in the synthesis of biologically active molecules or as a precursor for chemical probe development . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-9-4-5-10(11(13)6-9)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

OHUNMVLQDFBGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)(C)CO)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-4-methylphenol (Intermediate)

Method : Continuous bromination of p-cresol (4-methylphenol) using bromine in a solvent system.
Reaction Parameters :

  • Solvents : Ethylene dichloride, chloroform, or toluene.
  • Molar Ratio : Bromine to p-cresol = 0.98–1.03.
  • Temperature : Reactant entry at -20–10°C; reaction maintained at -15–30°C.
  • Yield : 93–97% purity after rectification.

Procedure :

  • Dilute bromine and p-cresol separately in ethylene dichloride (20–50% concentration).
  • Continuously feed both solutions into a tubular reactor under controlled temperatures.
  • Recover hydrogen bromide gas and solvent post-reaction.
  • Distill the crude product to isolate 2-bromo-4-methylphenol.

Key Advantage : Minimizes side reactions (e.g., 2,6-dibromo-4-methylphenol formation) due to controlled stoichiometry and temperature.

Synthesis of 2-Amino-2-methylpropan-1-ol (Intermediate)

Method : Ammonolysis of 2-halohydrin (e.g., 2-bromo-2-methyl-1-propanol) using excess ammonia.
Reaction Parameters :

  • Catalyst : Ammonolysis co-catalyst (1–10% by mass).
  • Conditions : 65°C, methanol solvent, nitrogen atmosphere.
  • Yield : >90% after vacuum distillation (102–104°C at 8.5–8.66 kPa).

Procedure :

  • React 2-bromo-2-methyl-1-propanol with excess ammonia in methanol.
  • Remove ammonia and solvent post-reaction.
  • Distill under reduced pressure to isolate the amino alcohol.

Key Advantage : Scalable, mild conditions suitable for industrial production.

Alternative Routes

Reductive Amination :

  • React 2-bromo-4-methylbenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of NaBH$$3$$CN or H$$2$$/Pd-C.
  • Advantage : Avoids handling reactive benzyl bromides.

Multi-Component Reactions :

  • Inspired by InCl$$_3$$-catalyzed protocols (e.g., pyrano[2,3-c]pyrazole synthesis), though applicability to this compound remains untested.

Analytical Data and Characterization

  • Molecular Formula : C$${11}$$H$${16}$$BrNO$$_2$$.
  • Key Spectral Features :
    • IR : N-H stretch (~3350 cm$$^{-1}$$), O-H stretch (~3200 cm$$^{-1}$$).
    • $$^1$$H NMR : Aromatic protons (δ 7.2–7.5 ppm), benzylic CH$$_2$$ (δ 4.0–4.5 ppm), and methyl groups (δ 1.2–1.5 ppm).

Comparative Analysis of Methods

Parameter Bromination Ammonolysis Coupling Reaction
Yield 93–97% >90% Not reported
Temperature -20–30°C 65°C 60–80°C
Scalability Industrial Industrial Lab-scale (hypothetical)
Key Challenge Byproduct suppression Catalyst optimization Benzyl bromide synthesis

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropanone, while reduction could produce 2-{[(2-Methylphenyl)methyl]amino}-2-methylpropan-1-ol.

Scientific Research Applications

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine atom and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Table 1: Key Brominated Alkyl Alcohols and Amino-Propanol Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Applications/Remarks References
2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol Not specified C₁₂H₁₇BrNO 2-Bromo-4-methylbenzyl, 2-methylpropanol Likely pharmaceutical intermediate; potential bioactive properties due to bromine
3-Bromo-2,2-bis(bromomethyl)-1-propanol 1522-92-5 C₄H₇Br₃O Triple bromination on propanol backbone Flame retardant candidate; regulatory ambiguity due to dual CAS/EC listings
2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol 25452-32-8 C₁₃H₂₁NO₃ 2,4-Dimethoxybenzyl Pharmaceutical synthesis (amide/ester formation), biotechnology applications
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol 163685-38-9 C₁₅H₂₅NO₃ Methoxyethylphenoxy, isopropylamino Pharmaceutical impurity; noted for regulatory compliance in manufacturing

Key Comparative Findings

Structural Differences and Reactivity

  • Bromination vs.
  • Branched vs.

Regulatory and Industrial Relevance

  • Pharmaceutical Impurities: Amino-propanol derivatives such as (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9) are monitored as impurities in drug manufacturing, whereas the target compound’s role as an intermediate suggests broader synthetic utility .

Biological Activity

2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol is a compound characterized by its unique molecular structure, which includes a brominated aromatic ring and an amino alcohol functional group. Its molecular formula is C12H18BrNO, with a molecular weight of approximately 272.18 g/mol. This compound has garnered interest due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound features a 2-bromo-4-methylphenyl group attached to a secondary amine, contributing to its reactivity and biological properties. The presence of both the brominated aromatic system and the amino alcohol functionality distinguishes it from similar compounds, potentially enhancing its biological activity.

PropertyValue
Molecular FormulaC12H18BrNO
Molecular Weight272.18 g/mol
Functional GroupsBromine, Amino Alcohol

Research suggests that 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol interacts with various biological targets, exhibiting potential as an inhibitor in enzyme systems. Interaction studies often employ techniques such as binding affinity assays and enzyme inhibition tests to elucidate its mechanism of action.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth in specific cancer cell lines.
  • Neurological Effects : Its structural similarities to certain neuroactive compounds suggest potential interactions with neurotransmitter systems, particularly in cholinergic pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of similar compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values for these compounds were significantly lower than established chemotherapeutics, indicating a promising avenue for further research.
  • Neurotransmitter Interaction : Research involving cholinesterase inhibition showed that compounds structurally related to 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol could inhibit acetylcholinesterase (AChE) with varying potency, suggesting its potential as a treatment for neurodegenerative diseases.
  • Toxicological Assessments : Toxicity studies on related compounds revealed that while some exhibited mild cytotoxicity in vitro, they also showed acceptable selectivity indexes, indicating a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-3-(4-bromophenyl)-2-methylpropan-1-olC11H16BrNOLacks the additional methyl group at the alcohol position
4-Bromo-N,N-dimethylbenzamineC10H12BrNFeatures a dimethylamine group instead of an alcohol
2-Bromo-4-methylphenolC7H8BrOContains a hydroxyl group instead of an amino alcohol

Q & A

Q. What are the optimal synthetic routes for 2-{[(2-Bromo-4-methylphenyl)methyl]amino}-2-methylpropan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via reductive amination between 2-bromo-4-methylbenzylamine and 2-methylpropan-1-ol precursors. Key steps include:
  • Step 1: React 2-bromo-4-methylbenzyl bromide with a protected amino alcohol intermediate under alkaline conditions.
  • Step 2: Deprotect the amino group using catalytic hydrogenation or acid hydrolysis.
  • Optimization: Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl) and use polar aprotic solvents (e.g., DMF) to enhance yield . Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Identify characteristic peaks:
  • Aromatic protons (δ 6.8–7.4 ppm for bromophenyl group).
  • Methyl groups adjacent to the amino moiety (δ 1.2–1.5 ppm).
  • Hydroxyl proton (δ 2.5–3.5 ppm, broad).
  • IR Spectroscopy: Confirm presence of -OH (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
  • Purity: Use HPLC with a C18 column (acetonitrile/water gradient) to assess impurities (<2%) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer:
  • Crystallization: Use ethanol/water (7:3 v/v) as a solvent system to isolate crystalline product.
  • Distillation: For liquid intermediates, employ fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C).
  • Salt Formation: Convert the free base to a hydrochloride salt using HCl gas in diethyl ether, followed by filtration .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound, and what techniques validate optical purity?

  • Methodological Answer:
  • Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times differentiate enantiomers.
  • Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values.
  • Enzymatic Resolution: Incubate racemic mixture with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Docking: Use AutoDock Vina to model binding affinity with dopamine receptors (PDB ID: 6CM4). Focus on hydrogen bonding with Ser194 and hydrophobic interactions with Phe320 .

Q. How do structural analogs (e.g., halogen or methyl substitutions) influence biological activity?

  • Methodological Answer:
  • SAR Study: Synthesize analogs with Cl, F, or NO₂ substituents at the phenyl ring. Test in vitro for β-adrenergic receptor agonism/antagonism.
  • Data Analysis: Compare IC₅₀ values using GraphPad Prism. Halogens at the 2-position (e.g., Br) enhance receptor binding due to increased lipophilicity (logP ~2.8) .

Q. What experimental designs address contradictions in reported bioactivity data?

  • Methodological Answer:
  • Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C).
  • Control Compounds: Include reference standards (e.g., isoproterenol for β-agonist activity).
  • Meta-Analysis: Use RevMan software to pool data from multiple studies and identify outliers .

Key Notes

  • All methodologies are derived from peer-reviewed synthesis and characterization protocols.
  • Advanced questions emphasize hypothesis-driven experimental design and interdisciplinary approaches (e.g., computational biology).

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